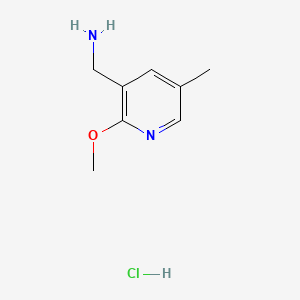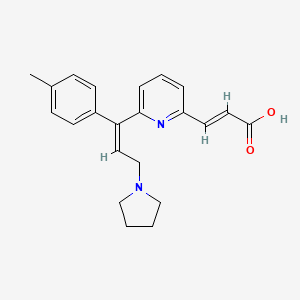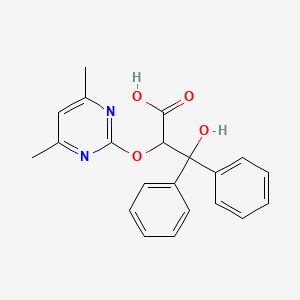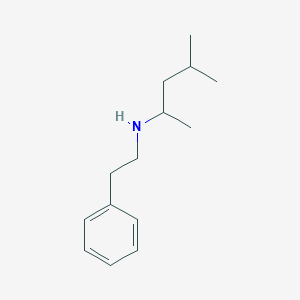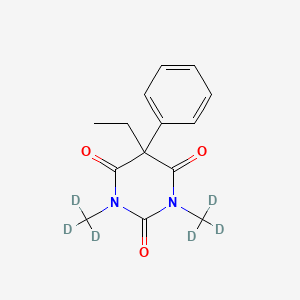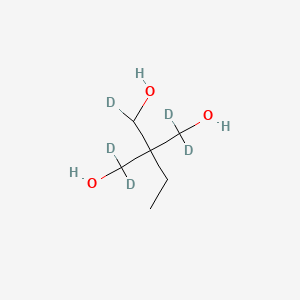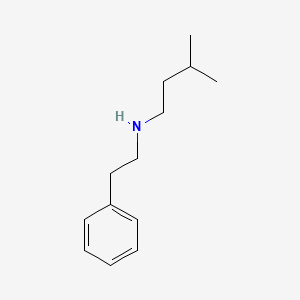
(3-Methylbutyl)(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbutyl)(2-phenylethyl)amine is an organic compound with the molecular formula C13H21N. It is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is known for its unique structure, which includes both a phenylethyl group and a methylbutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(2-phenylethyl)amine typically involves the reaction of 3-methylbutylamine with 2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbutyl)(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
(3-Methylbutyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Methylbutyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of biologically active metabolites. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylamine: A simpler compound with a similar structure but lacking the methylbutyl group.
Amphetamine: Contains a phenylethylamine core with additional functional groups that enhance its stimulant properties.
Methamphetamine: Similar to amphetamine but with a methyl group, increasing its potency and duration of action.
Uniqueness
(3-Methylbutyl)(2-phenylethyl)amine is unique due to its combination of a phenylethyl group and a methylbutyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
3-methyl-N-(2-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Clé InChI |
JSMHQGVHKNQZQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


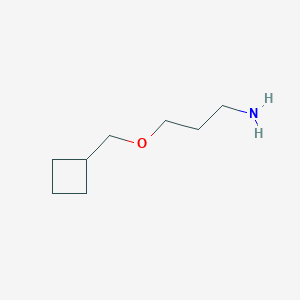
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
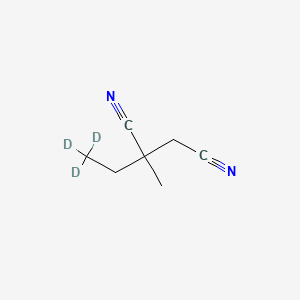
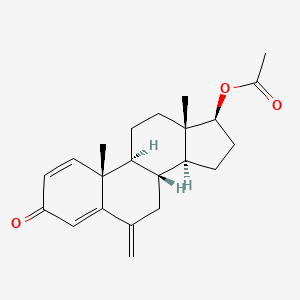
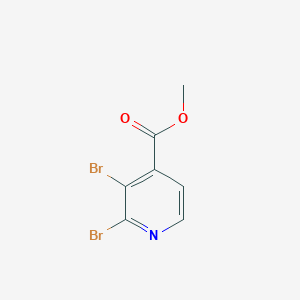

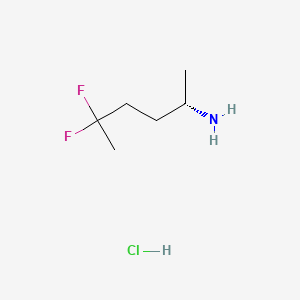
![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
